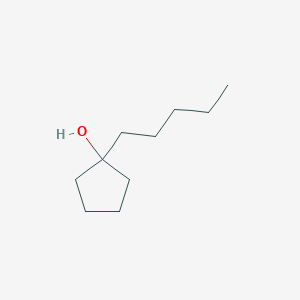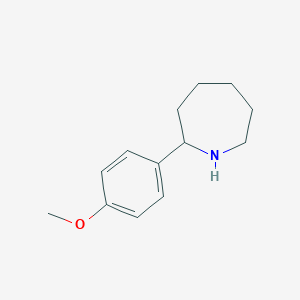
2-(4-Methoxyphenyl)azepane
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)azepane” is a chemical compound with the CAS Number: 168890-46-8 . It has a molecular weight of 205.3 and its IUPAC name is 2-(4-methoxyphenyl)azepane .
Synthesis Analysis
The synthesis of azepane-based compounds like “2-(4-Methoxyphenyl)azepane” is a topic of significant interest in synthetic organic chemistry . The synthesis of the azepane ring is based on different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)azepane” can be represented by the InChI Code: 1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 .Wissenschaftliche Forschungsanwendungen
-
Field: Physical Chemistry, Theoretical and Computational Chemistry
- Application : The compound 2-(4-methoxyphenyl)benzo[d]thiazole, which is synthesized from 2-aminothiophenol and 4-methoxybenzaldehyde, has been studied using ab initio (HF) and density functional theory methods .
- Methods : The compound was synthesized under microwave irradiation and solvent-free conditions . The molecular structure and vibrational frequencies of the compound in the ground state were investigated .
- Results : The results indicated that B3LYP is superior to the scaled HF approach for molecular problems .
-
Field: Organic and Medicinal Chemistry
- Application : Seven-membered heterocyclic compounds like Azepine and its derivatives, including Azepane, have significant pharmacological and therapeutic implications .
- Methods : Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .
- Results : These compounds have many applications in different industries, such as information storage, antioxidants, solvents, reprography, cosmetics, plastics, and vulcanization accelerators .
-
Field: Neurobiology
- Application : The compound 2-(4-Methoxyphenyl) ethyl-2-acetamido-2-deoxy-β-d-pyranoside (GlcNAc-Sal), a salidroside analog synthesized from 2-(4-Methoxyphenyl)azepane, has been shown to inhibit hypoglycemia and serum limitation induced apoptosis in PC12 cells .
- Methods : The study investigated the protective effects of GlcNAc-Sal on sodium nitroprusside (SNP)-induced cytotoxicity in HT22 cells .
- Results : The results of the study are not specified in the source .
-
Field: Synthetic Chemistry
- Application : The compound “2-(4-Methoxyphenyl)azepane-1-carboxamide” is a derivative of 2-(4-Methoxyphenyl)azepane . It is used in synthetic chemistry for the preparation of various complex molecules .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Field: Asymmetric Synthesis
- Application : In the field of asymmetric synthesis, α-alkylated α-amino acids such as azepane-2-carboxylic acids are synthesized .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Field: Synthetic Chemistry
- Application : The compound “2-(4-Methoxyphenyl)azepane-1-carboxamide” is a derivative of 2-(4-Methoxyphenyl)azepane . It is used in synthetic chemistry for the preparation of various complex molecules .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Field: Asymmetric Synthesis
- Application : In the field of asymmetric synthesis, α-alkylated α-amino acids such as azepane-2-carboxylic acids are synthesized .
- Methods : The specific methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
The safety information available indicates that “2-(4-Methoxyphenyl)azepane” is associated with certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Zukünftige Richtungen
Azepane-based compounds, including “2-(4-Methoxyphenyl)azepane”, continue to be of great interest due to their potential biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-8-6-11(7-9-12)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJBDSBGLBEFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393067 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)azepane | |
CAS RN |
168890-46-8 | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)azepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



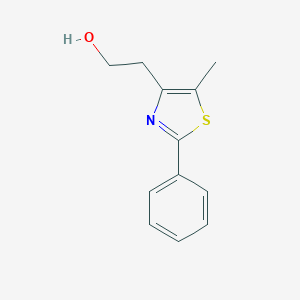



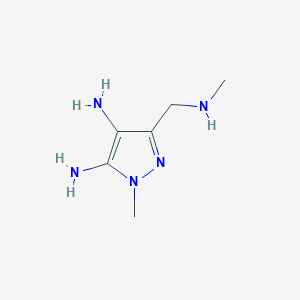
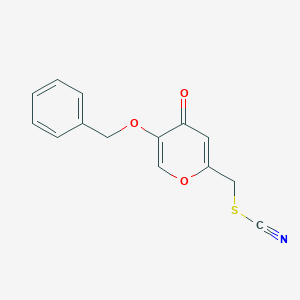




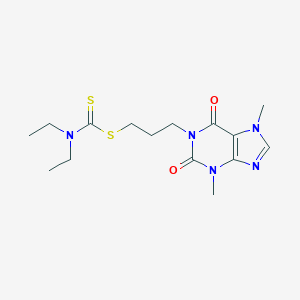
![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)
